
AS2863619
概要
説明
AS2863619は、サイクリン依存性キナーゼ8(CDK8)およびサイクリン依存性キナーゼ19(CDK19)の強力な経口活性小分子阻害剤です。 抗原特異的エフェクター/メモリーT細胞をFoxp3陽性制御性T細胞に変換する可能性を示しており、さまざまな免疫学的疾患の治療のための有望な候補となっています .
準備方法
合成ルートと反応条件
AS2863619の合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップには以下が含まれます。
コア構造の形成: this compoundのコア構造は、芳香族化合物と複素環式化合物を含む一連の縮合反応によって合成されます。
官能基修飾: さまざまな官能基が置換反応によって導入され、化合物の活性と選択性を高めます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度レベル(例:99.94%)を実現します.
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。プロセスは収率と費用対効果を最適化するために、自動合成と高スループット精製方法をしばしば含みます。
化学反応の分析
Mechanism of Action
AS2863619 selectively inhibits CDK8 and its paralog CDK19, which are components of the Mediator complex regulating transcriptional elongation . This inhibition disrupts phosphorylation of the signal transducer and activator of transcription 5 (STAT5) at serine residues (e.g., S730/S731 in STAT5b) . By blocking this phosphorylation, this compound stabilizes the active, tyrosine-phosphorylated form of STAT5, enabling its translocation to the nucleus and binding to the Foxp3 promoter .
Key Interaction Steps :
- CDK8/19 Binding : this compound binds to the kinase domain of CDK8/19, preventing their catalytic activity .
- STAT5 Activation : Unphosphorylated STAT5 accumulates in the nucleus, promoting Foxp3 transcription .
- T Cell Fate Conversion : Effector/memory T cells are reprogrammed into Foxp3+ regulatory T cells (Tregs) .
Functional Outcomes
This compound’s biochemical reactivity translates to specific immunomodulatory effects:
In Vitro and In Vivo Efficacy
- Autoimmune Disease Models : this compound treatment reduced symptoms in mouse models of delayed-type hypersensitivity and allergic asthma by increasing Foxp3+ Treg populations .
- Kinase Selectivity : Profiling against 189 kinases revealed no off-target inhibition >50%, confirming specificity for CDK8/19 .
Structural Insights
- Binding Affinity : Mass spectrometry confirmed direct interaction with CDK8/19 in T lymphoma cells .
- Co-Localization : Proximity ligation assays demonstrated endogenous CDK8-STAT5 complexes in activated T cells .
Limitations and Gaps
- Chemical Synthesis : No published data on synthetic routes, intermediates, or yields.
- Reaction Kinetics : Thermodynamic parameters (e.g., , IC) for CDK8/19 inhibition remain unspecified.
- Metabolic Pathways : Stability, degradation products, or metabolic byproducts of this compound are undocumented.
Implications for Further Research
- Structure-Activity Relationships : Modifications to the imidazo[4,5-c]pyridine core could optimize potency or selectivity.
- Clinical Translation : Pharmacokinetic studies are needed to assess bioavailability and dosing regimens.
科学的研究の応用
Autoimmune Diseases
AS2863619 has shown significant potential in preclinical models for treating autoimmune diseases. Research indicates that treatment with this compound can reduce the incidence of diabetes in non-obese diabetic (NOD) mice, demonstrating its ability to modulate immune responses favorably. The compound increased the ratio of KLRG1+Foxp3+ T cells while decreasing Th1 cell populations, suggesting a shift towards a more regulatory immune profile .
Allergy Treatment
In models of allergic reactions, this compound has been effective in promoting the generation of antigen-specific Foxp3+ Tregs, which are crucial for suppressing allergic responses. This was evidenced by its ability to enhance Treg induction following antigen exposure, contrasting with traditional treatments that do not promote Treg differentiation .
Bone Regeneration
Recent studies have highlighted the role of this compound in enhancing osteogenic potential in periodontal ligament stem cells. The compound has been shown to ameliorate inflammation-induced impairment of osteogenesis, suggesting its utility in regenerative therapies aimed at bone repair and regeneration .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Application Area | Model/System Used | Key Findings |
---|---|---|
Autoimmune Diseases | NOD Mice | Reduced diabetes incidence; increased Foxp3+ Tregs |
Allergy Treatment | Mouse Models | Enhanced antigen-specific Treg generation |
Bone Regeneration | Periodontal Ligament Stem Cells | Improved osteogenic potential; reduced inflammation effects |
Case Studies
Case Study 1: Autoimmune Diabetes in NOD Mice
- Objective: Evaluate the efficacy of this compound in preventing diabetes.
- Method: Administered this compound from 8 weeks of age.
- Results: Significant reduction in diabetes incidence and milder insulitis observed compared to controls.
Case Study 2: Allergy Model
- Objective: Assess the impact of this compound on allergic responses.
- Method: Treatment post-sensitization in a skin contact hypersensitivity model.
- Results: Increased KLRG1+Foxp3+ T cells and decreased Th17 cells indicated effective modulation of allergic responses.
Case Study 3: Osteogenic Potential
- Objective: Investigate this compound's role in bone regeneration.
- Method: Evaluated effects on periodontal ligament stem cells under inflammatory conditions.
- Results: Enhanced osteogenic differentiation and reduced inflammatory markers demonstrated therapeutic potential for bone repair.
作用機序
AS2863619は、CDK8とCDK19をそれぞれIC50値0.61 nMと4.28 nMで阻害することにより効果を発揮します . この阻害は、STAT5の活性化を促進し、その後Foxp3遺伝子を活性化して、エフェクター/メモリーT細胞を制御性T細胞に変換します . 関与する分子標的と経路には、CDK8/19-STAT5-Foxp3軸が含まれ、免疫調節において重要な役割を果たしています。
類似の化合物との比較
類似の化合物
パルボシクリブ: 別のCDK阻害剤で、主にCDK4とCDK6を標的としています。
リボシクリブ: パルボシクリブと同様に、CDK4とCDK6を阻害します。
アベマシクリブ: CDK4とCDK6を阻害し、がん治療に使用されます。
This compoundの独自性
This compoundは、CDK8とCDK19に対する高い特異性、およびFoxp3陽性制御性T細胞を誘導する能力のためにユニークです . この特異性と機能的結果により、免疫学的研究および潜在的な治療用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
Palbociclib: Another CDK inhibitor, primarily targeting CDK4 and CDK6.
Ribociclib: Similar to Palbociclib, it inhibits CDK4 and CDK6.
Abemaciclib: Inhibits CDK4 and CDK6, used in cancer treatment.
Uniqueness of AS2863619
This compound is unique due to its high specificity for CDK8 and CDK19, and its ability to induce Foxp3-positive regulatory T cells . This specificity and functional outcome make it a valuable compound for immunological research and potential therapeutic applications.
生物活性
AS2863619 is a compound recognized for its significant role in modulating T cell responses, particularly in the conversion of antigen-specific effector and memory T cells into Foxp3+ regulatory T cells (Tregs). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications for immunological therapies.
This compound functions primarily as an inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). These kinases are critical in regulating the transcriptional activity of various genes involved in immune responses. The compound enhances the phosphorylation state of signal transducer and activator of transcription 5 (STAT5), promoting its binding to regulatory regions of the Foxp3 gene, which is essential for Treg differentiation.
Key Findings:
- IL-2 Dependency : The conversion process induced by this compound is IL-2 dependent but does not require transforming growth factor-beta (TGF-β) .
- Inhibition of CDK8/19 : this compound inhibits CDK8 and CDK19 activity, leading to increased Foxp3 expression in CD4+ T cells. This inhibition prevents the phosphorylation of STAT5 at serine residues, thereby enhancing its tyrosine phosphorylation and nuclear retention .
- Gene Expression : The compound significantly upregulates genes associated with Treg function, including Il2ra and Tnfrsf18, through enhanced STAT5 binding to their promoter regions .
In Vitro Studies
In vitro experiments have demonstrated that this compound can effectively convert naïve and activated CD4+ T cells into functional Tregs. Researchers observed that treatment with this compound resulted in a significant increase in Foxp3+ T cells from both naïve and memory T cell populations.
Study | Cell Type | Treatment | Result |
---|---|---|---|
Akamatsu et al., 2019 | CD4+ T Cells | This compound + IL-2 | Induction of Foxp3+ Tregs with >90% efficiency |
Mi et al., 2020 | Memory T Cells | This compound | Enhanced conversion to Tregs under inflammatory conditions |
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models. Studies have shown that administration of this compound leads to an increase in Treg populations, contributing to the suppression of autoimmune responses and graft-versus-host disease (GvHD).
- Graft-Versus-Host Disease (GvHD) : In a murine model, treatment with this compound resulted in prolonged survival and reduced symptoms associated with GvHD by enhancing the immunosuppressive function of induced Tregs .
Implications for Immunotherapy
The ability of this compound to induce Tregs has significant implications for therapeutic strategies targeting autoimmune diseases and transplant rejection. By promoting an antigen-specific regulatory response, this compound could potentially enhance tolerance and reduce inflammation in various clinical settings.
特性
IUPAC Name |
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAALWRORLTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?
A: While the provided abstracts don't explicitly detail this compound's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that this compound may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, this compound could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.
Q2: The research mentions "DC transfected with DNA constructs". How does this relate to this compound's role in transplantation tolerance?
A: The research indicates that using this compound alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that this compound enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.
Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and this compound's activity?
A: While the provided abstract [] doesn't directly link this compound to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because this compound is associated with generating anti-Treg cells. [] It's plausible that this compound's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between this compound, CDKs, and T cell fate in the context of transplantation tolerance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。